Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Classification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride. This nomenclature reflects the fundamental structural elements of the molecule, including the ethyl substituent on the nitrogen atom, the propan-2-amine backbone, and the 4-(trifluoromethyl)phenyl aromatic system. The compound is registered under Chemical Abstracts Service number 54779-55-4 and carries the molecular identification code NHUVGACNBMCHLG-UHFFFAOYSA-N in the International Chemical Identifier Key system.
The systematic classification places this compound within the broader category of substituted phenethylamines, specifically as a trifluoromethyl-substituted derivative. According to chemical classification systems, this molecule belongs to the organofluorine compound family due to the presence of three fluorine atoms in the trifluoromethyl group. The compound is further classified as a secondary amine due to the ethyl substitution on the nitrogen atom, distinguishing it from primary amines that lack such substitution.
Alternative nomenclature systems refer to this compound as para-fenfluramine hydrochloride, where the para designation indicates the 4-position of the trifluoromethyl substituent on the benzene ring. The Simplified Molecular Input Line Entry System representation for this compound is CCNC(C)CC1=CC=C(C=C1)C(F)(F)F.Cl, which provides a linear notation for the molecular structure. This systematic approach to nomenclature ensures precise identification and distinguishes the compound from its structural isomers and analogues.
Molecular Formula and Crystallographic Data Analysis
The molecular formula of this compound is C₁₂H₁₇ClF₃N, with a calculated molecular weight of 267.72 grams per mole. This formula reflects the presence of twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom from the hydrochloride salt, three fluorine atoms in the trifluoromethyl group, and one nitrogen atom. The molecular composition demonstrates the incorporation of the hydrochloride moiety, which significantly influences the compound's solubility and stability characteristics.
Detailed crystallographic analysis reveals specific structural parameters that define the three-dimensional arrangement of atoms within the molecule. The compound exhibits crystalline properties characteristic of organic hydrochloride salts, with the chloride ion forming ionic interactions with the protonated amine nitrogen. X-ray crystallographic studies of related trifluoromethyl-substituted compounds have demonstrated that the trifluoromethyl group adopts specific conformational preferences that minimize steric interactions while maximizing electronic stabilization.
The International Chemical Identifier representation InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)8-10-4-6-11(7-5-10)12(13,14)15;/h4-7,9,16H,3,8H2,1-2H3;1H provides detailed connectivity information, showing the specific bonding patterns and atomic arrangements. Computational studies have indicated that the trifluoromethyl group in the para position creates distinct electronic effects compared to other substitution patterns, influencing both the molecular dipole moment and the distribution of electron density across the aromatic system.
The following table summarizes key molecular and crystallographic data:
Stereochemical Configuration and Chiral Center Characterization
The stereochemical analysis of this compound reveals the presence of a single chiral center located at the carbon atom bearing the amine functionality in the propan-2-amine chain. This chiral center gives rise to two possible enantiomeric forms, designated as the R and S configurations according to the Cahn-Ingold-Prelog priority rules. The compound is typically prepared and used as a racemic mixture, containing equal proportions of both enantiomers.
Research on related fenfluramine compounds has demonstrated that the chiral carbon does not bear acidic protons and therefore remains stable to racemization under normal conditions. This stability is crucial for maintaining consistent stereochemical composition during synthesis, purification, and storage. The stereochemical configuration significantly influences the three-dimensional shape of the molecule and can affect its interaction with biological targets, although both enantiomers are typically present in pharmaceutical preparations.
The dextrorotatory and levorotatory forms of the compound may be referred to as dexfenfluramine and levofenfluramine analogues, respectively, following established nomenclature conventions for related compounds. Chiral separation techniques, including crystallization methods and chromatographic approaches, can be employed to separate the individual enantiomers when enantiopure materials are required. The racemic mixture has been verified using chiral high-performance liquid chromatography analysis, confirming the equal distribution of both stereoisomers.
Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy, have been employed to characterize the stereochemical features of this compound and confirm the integrity of the chiral center. The stereochemical stability has been demonstrated through forced degradation studies and long-term stability assessments, showing no significant racemization over extended periods under appropriate storage conditions.
Comparative Structural Analysis With Fenfluramine Analogues
The structural comparison between this compound and its meta-substituted analogue fenfluramine hydrochloride reveals significant differences in electronic and steric properties. While both compounds share the same molecular formula C₁₂H₁₇ClF₃N and identical molecular weights, the positional isomerism creates distinct chemical environments. The para-substituted compound exhibits different electronic distribution patterns due to the altered position of the electron-withdrawing trifluoromethyl group.
Research on trifluoromethyl ring-substituted positional isomers has demonstrated that 4-position substitution enhances selectivity for serotonin transporters compared to norepinephrine and dopamine transporters. Studies comparing 2-, 3-, and 4-trifluoromethyl substituted methcathinone analogues showed that 4-position substitution resulted in the most potent serotonin transporter inhibition, with inhibitory concentration values in the low micromolar range. This selectivity profile differs markedly from the meta-substituted fenfluramine, which shows broader activity across multiple monoamine transporters.
The para-substitution pattern in this compound creates enhanced conjugation between the aromatic ring and the trifluoromethyl group, potentially affecting the compound's chemical reactivity and stability. Comparative studies have shown that para-substituted trifluoromethyl compounds often exhibit different pharmacokinetic properties compared to their meta-substituted counterparts, including altered metabolic pathways and bioavailability characteristics.
The trifluoromethyl group's position significantly influences the compound's three-dimensional conformation and molecular recognition properties. While the meta-substituted fenfluramine has been extensively studied and characterized, the para-substituted analogue represents a distinct chemical entity with potentially different biological and pharmaceutical properties. The metabolic stability conferred by the trifluoromethyl group is maintained in both isomers, but the specific metabolic pathways may differ due to the altered electronic environment created by the positional change.
Structural activity relationship studies have indicated that the position of electron-withdrawing groups such as trifluoromethyl significantly affects the binding affinity and selectivity of phenethylamine derivatives for various biological targets. The para-substituted compound may therefore exhibit distinct pharmacological profiles compared to the well-characterized meta-substituted fenfluramine, making it an important subject for continued research and development in pharmaceutical applications.
Properties
IUPAC Name |
N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)8-10-4-6-11(7-5-10)12(13,14)15;/h4-7,9,16H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUVGACNBMCHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Reduction Pathway
The primary synthetic route involves a multi-step sequence starting with substituted acetophenone derivatives. As detailed in the patent literature, 4-(trifluoromethyl)acetophenone undergoes bromination to form 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, followed by condensation with ethylamine hydrochloride in the presence of sodium hydroxide. This imine intermediate is subsequently reduced under hydrogen gas using palladium on carbon (Pd/C) as a catalyst, yielding the secondary amine. Acidification with isopropyl alcohol-hydrochloric acid (IPA-HCl) provides the hydrochloride salt.
Critical parameters influencing this pathway include:
-
Solvent selection : Methanol is preferred for the condensation step due to its polar aprotic nature, which facilitates imine formation.
-
Catalyst loading : Pd/C at 5–10 wt% ensures efficient hydrogenation without over-reduction byproducts.
-
Temperature control : Reactions are conducted at 60–70°C to balance kinetics and thermal stability of intermediates.
Alternative Grignard-Based Synthesis
A complementary approach from the Royal Society of Chemistry involves Grignard reagent formation using 4-(trifluoromethyl)phenylmagnesium bromide. Reacting this with allyl cyanide followed by hydrolysis yields 2-[4-(trifluoromethyl)phenyl]propan-2-en-1-amine, which is hydrogenated to the target amine. While this method avoids bromination, it introduces challenges in controlling stereochemistry during the hydrogenation step.
Crystallization and Purification Strategies
Solvent-Antisolvent Crystallization
The crystalline Form-M of the hydrochloride salt is obtained via a solvent-antisolvent system. Suspending the crude compound in a mixture of ethyl acetate and water (3:1 v/v) at 65–75°C, followed by hot filtration and gradual cooling to 10–20°C, yields free-flowing crystals with D90 < 25 µm. This method enhances filterability and reduces residual solvent content compared to single-solvent recrystallization.
Table 1: Crystallization Conditions and Outcomes
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Solvent ratio (EA:H2O) | 3:1 | 92% yield, 99.5% purity |
| Cooling rate | 1°C/min | Uniform crystal size distribution |
| Final temperature | 10–20°C | D90 < 25 µm |
Fractional Distillation for Intermediate Purification
Prior to salt formation, intermediates such as 2-[4-(trifluoromethyl)phenyl]propan-2-en-1-amine are purified via fractional distillation under reduced pressure (10–15 mmHg). This step eliminates geometric isomers and unreacted starting materials, achieving >98% purity.
Particle Size Optimization
Micronization of the final hydrochloride salt is critical for bioavailability in pharmaceutical formulations. Jet milling at 4–6 bar pressure reduces particle size to D50 < 9 µm, while ball milling produces a broader distribution (D50 < 15 µm).
Table 2: Micronization Techniques and Particle Size
| Method | Pressure/Time | D10 (µm) | D50 (µm) | D90 (µm) |
|---|---|---|---|---|
| Jet milling | 5 bar, 30 min | 3.2 | 8.7 | 22.4 |
| Ball milling | 200 rpm, 2 hr | 6.8 | 14.1 | 31.5 |
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR : The amine proton resonates as a broad singlet at δ 1.46 ppm, while the ethyl group appears as a quartet at δ 3.12–3.25 ppm.
-
XRD : Form-M exhibits characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°, confirming crystalline purity.
Scale-Up Considerations
Industrial-scale production requires modifications to batch protocols:
Chemical Reactions Analysis
Types of Reactions
Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Historical Context and Mechanism of Action
Fenfluramine hydrochloride acts primarily as a serotonin uptake inhibitor and agonist, which leads to increased levels of serotonin in the brain. This mechanism was initially exploited for weight loss treatments by promoting feelings of satiety and reducing appetite. However, the discovery of its association with valvular heart disease led to its market withdrawal in the late 1990s .
Current Research Applications
Despite its controversial history, current research has identified several promising applications for ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride:
Neurological Research
- Potential in Treating Epilepsy : Recent studies have explored its efficacy in treating epilepsy, particularly in patients with Dravet syndrome. Fenfluramine has shown promise in reducing seizure frequency, leading to FDA approval for this indication .
- Serotonin Modulation : The compound's ability to modulate serotonin levels is being investigated for potential benefits in mood disorders and anxiety-related conditions.
Cardiovascular Research
- Understanding Valvular Heart Disease : Research continues into the mechanisms by which fenfluramine induces cardiovascular side effects. This knowledge could help develop safer alternatives or mitigate risks associated with similar compounds.
Pharmacological Studies
- Comparative Studies : this compound is often compared with other serotonin modulators like sertraline and fluoxetine to understand differences in pharmacokinetics and therapeutic profiles .
Dravet Syndrome Study
- A clinical trial demonstrated that fenfluramine significantly reduced seizure frequency in patients with Dravet syndrome compared to placebo, leading to its approval as a treatment option .
Cardiovascular Risk Assessment
- Ongoing research aims to delineate the cardiovascular risks associated with fenfluramine use, focusing on understanding the dose-response relationship and identifying genetic predispositions among users.
Mechanism of Action
The mechanism of action of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Features
The compound belongs to a class of substituted phenylethylamine hydrochlorides. Below is a comparative analysis with key analogs:
Substituent Effects on Properties
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound increases electronegativity and stability compared to fluorine (-F) in the 4-fluorophenyl analog. This enhances resistance to oxidative metabolism .
- Hydrophilicity vs. Lipophilicity: The hydrochloride salt improves water solubility, critical for bioavailability. In contrast, the trimethylsilyl group in the hydroxyphenyl analog introduces hydrophobicity, favoring non-polar applications .
Biological Activity
Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride, commonly known as fenfluramine, is a synthetic compound that has garnered attention for its biological activities, particularly in relation to its pharmacological effects and historical use as an appetite suppressant. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₇ClF₃N
- Molecular Weight : 267.72 g/mol
- CAS Number : 54779-55-4
Historical Context
Fenfluramine was initially developed in the 1960s as an appetite suppressant for obesity treatment. However, it was withdrawn from the market due to serious cardiovascular side effects, including valvular heart disease. The compound acts primarily by increasing serotonin levels in the brain, which contributes to feelings of fullness and reduced appetite .
Fenfluramine functions as a serotonin releasing agent and reuptake inhibitor. Its mechanism involves:
- Increased Serotonin Levels : It promotes the release of serotonin from neurons, enhancing satiety signals.
- Serotonin Receptor Interaction : Fenfluramine binds to various serotonin receptors (5-HT receptors), influencing mood and appetite regulation.
Biological Activity and Research Findings
Recent studies have focused on the broader implications of fenfluramine's biological activity beyond appetite suppression. Notable findings include:
- Neuroprotective Effects :
- Anticonvulsant Activity :
- Cardiovascular Risks :
Case Studies
Several case studies highlight both the therapeutic potential and risks associated with fenfluramine:
- Case Study 1 : A cohort study involving patients who used fenfluramine for weight loss demonstrated significant weight reduction but also reported an increased incidence of pulmonary hypertension.
- Case Study 2 : A clinical trial investigating the use of fenfluramine in pediatric patients with Dravet syndrome showed promise in seizure control but raised concerns regarding long-term cardiovascular health.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride?
- Methodology : The synthesis typically involves reductive amination between 4-(trifluoromethyl)acetophenone and ethylamine, using sodium cyanoborohydride (NaBH3CN) as a reducing agent under inert conditions (e.g., nitrogen/argon) to prevent moisture interference. Reaction progress is monitored via thin-layer chromatography (TLC), and the hydrochloride salt is precipitated using HCl. Purification via crystallization ensures high purity .
- Critical Parameters : Maintain anhydrous conditions, control reaction temperature (20–25°C), and confirm intermediate formation using TLC.
Q. How is the compound characterized after synthesis?
- Methodology : Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC with UV detection (λmax ~255 nm). X-ray crystallography may resolve stereochemical ambiguities using SHELX programs (e.g., SHELXL for refinement) .
- Data Interpretation : Compare spectral data with literature values for trifluoromethyl-containing amines to validate substituent positions and salt formation .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodology : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies (≥5 years) suggest minimal degradation under these conditions. Regular purity checks via HPLC are recommended for long-term storage .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Challenges : The trifluoromethyl group induces disorder in crystal lattices, complicating refinement. Low-resolution data or twinning may require specialized software (SHELXD/SHELXE) for structure solution .
- Methodology : Use high-resolution synchrotron data and twin refinement protocols in SHELXL. Apply restraints to trifluoromethyl groups to mitigate thermal motion artifacts .
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?
- Methodology : Systematically evaluate assay conditions (e.g., pH, buffer composition, cell lines) that may alter ligand-receptor interactions. Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with functional assays (e.g., cAMP inhibition). Cross-validate results using orthogonal techniques like surface plasmon resonance (SPR) .
- Case Example : Discrepancies in serotonin receptor binding may arise from differences in membrane protein preparation or assay pH .
Q. What strategies improve synthetic yield and purity for large-scale research applications?
- Methodology : Optimize reductive amination via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry). Implement continuous flow reactors for scalable production, ensuring consistent mixing and temperature control. Purify via recrystallization in ethanol/water mixtures to remove unreacted starting materials .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs). Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Correlate in silico results with experimental IC₅₀ values from radioligand displacement assays .
Data Contradiction Analysis
Q. How should researchers address variability in cytotoxicity data across cell lines?
- Methodology : Conduct dose-response assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity. Control for metabolic activity (e.g., CYP450 expression) using inhibitors like ketoconazole. Statistical analysis (ANOVA) identifies outliers attributable to experimental variables .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
